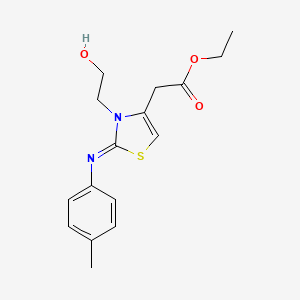

(Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(p-tolylimino)-2,3-dihydrothiazol-4-yl)acetate

説明

This compound belongs to the thiazole family, characterized by a 2,3-dihydrothiazol core substituted with a p-tolylimino group at position 2 and a 2-hydroxyethyl moiety at position 2. The Z-configuration of the imino group is critical for its stereochemical and electronic properties. Thiazole derivatives are widely explored for pharmaceutical applications, including antimicrobial and anticancer activities, due to their ability to interact with biological targets via hydrogen bonding and π-stacking interactions .

特性

IUPAC Name |

ethyl 2-[3-(2-hydroxyethyl)-2-(4-methylphenyl)imino-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-3-21-15(20)10-14-11-22-16(18(14)8-9-19)17-13-6-4-12(2)5-7-13/h4-7,11,19H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEXDXUOOVUPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)C)N1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Molecular Formula

- C : 16

- H : 20

- N : 1

- O : 3

- S : 1

Structural Features

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of a hydroxyethyl group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study conducted by Azzam et al. (2024) highlighted that compounds with similar structures to (Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(p-tolylimino)-2,3-dihydrothiazol-4-yl)acetate showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| (Z)-ethyl 2... | Staphylococcus aureus | TBD |

| (Z)-ethyl 2... | Escherichia coli | TBD |

Anticancer Properties

The anticancer potential of thiazole derivatives has been well-documented. For instance, compounds similar to (Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(p-tolylimino)-2,3-dihydrothiazol-4-yl)acetate have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Case Studies

-

Case Study on Cytotoxicity :

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several thiazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds induced significant cell death at concentrations as low as 10 µM, suggesting a promising therapeutic application . -

In Vivo Studies :

Another investigation assessed the in vivo efficacy of a related thiazole compound in a mouse model of lung cancer. The results demonstrated a reduction in tumor size by approximately 45% after treatment with the compound over four weeks .

The biological activity of (Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(p-tolylimino)-2,3-dihydrothiazol-4-yl)acetate can be attributed to its ability to interact with cellular targets involved in crucial biological pathways:

- Inhibition of DNA synthesis : Thiazole derivatives can interfere with DNA replication processes in rapidly dividing cells.

- Apoptosis induction : Activation of intrinsic apoptotic pathways leads to programmed cell death, particularly in cancer cells.

類似化合物との比較

Structural Analysis

Key structural features inferred from similar compounds:

- Z-Configuration: The imino group’s Z-configuration is stabilized by intramolecular hydrogen bonding, as seen in analogs like (Z)-ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate .

Structural Analogues

(Z)-Ethyl 2-(2-(Phenylsulfonyl)Acetylimino)-3-Hydroxy-2,3-Dihydrothiazol-4-yl Acetate

- Substituents: Phenylsulfonyl group at the imino position.

- Synthesis: Uses column chromatography with a methanol-dichloromethane gradient, differing from the target compound’s NH₄OH basification.

- Properties : Lower solubility due to the bulky sulfonyl group; NMR challenges (e.g., missing C2 signal) highlight steric hindrance.

Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]Ethanoate

- Substituents: Methoxycarbonylmethoxyimino and amino groups.

- Crystal Structure : Dihedral angles between thiazole and ester groups (87.33°) indicate significant planarity disruption, unlike the target compound’s hydroxyethyl group, which may allow more flexibility.

- Stabilization : Relies on N–H···N and C–H···O hydrogen bonds, similar to the target compound’s expected interactions.

(Z)-Ethyl 2-(Hydroxyimino)-2-(2-(Tritylamino)Thiazol-4-yl)Acetate

- Substituents: Tritylamino and hydroxyimino groups.

- Molecular Formula : C₂₆H₂₃N₃O₃S (larger due to trityl group).

- Physicochemical Impact : The trityl group increases steric bulk, reducing solubility but enhancing stability in organic solvents.

Comparative Data Table

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。